3-Methoxypropionitrile

Beschreibung

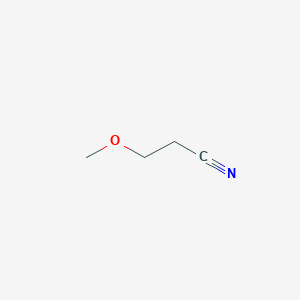

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWFYDWAMOKVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026851 | |

| Record name | 3-Methoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-67-8 | |

| Record name | 3-Methoxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxypropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxypropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSG4JV9XFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxypropionitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methoxypropionitrile, a significant chemical intermediate in the pharmaceutical and chemical industries.[1][2] The document details the core reaction mechanism, a base-catalyzed Michael addition, and presents key quantitative data and experimental protocols derived from established literature. Visual diagrams are included to elucidate the reaction pathway and experimental workflows, offering a thorough resource for professionals engaged in organic synthesis and process development.

Introduction

3-Methoxypropionitrile (C₄H₇NO) is a colorless to light yellow liquid used as a pharmaceutical intermediate, a solvent for polymers, and a component in high-power lithium-ion batteries.[1][2][3] Its synthesis is primarily achieved through the cyanoethylation of methanol (B129727), which involves the addition of methanol to acrylonitrile (B1666552).[4] This reaction is a classic example of a base-catalyzed Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide explores the intricacies of this synthesis, providing detailed mechanistic insights, process parameters, and experimental procedures.

Core Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis of 3-methoxypropionitrile from acrylonitrile and methanol proceeds via a base-catalyzed Michael addition (1,4-addition) mechanism. The reaction requires a basic catalyst to generate the methoxide (B1231860) nucleophile from methanol, which then attacks the electrophilic β-carbon of the α,β-unsaturated nitrile (acrylonitrile).

The mechanism involves the following key steps:

-

Deprotonation: The base catalyst abstracts a proton from methanol to form a methoxide anion (CH₃O⁻). The methoxide ion is a potent nucleophile.

-

Nucleophilic Attack: The newly formed methoxide anion attacks the β-carbon of acrylonitrile. This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent nitrile group.

-

Intermediate Formation: The nucleophilic attack breaks the π-bond of the alkene, leading to the formation of a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion intermediate is protonated by a proton source, typically another molecule of methanol, to yield the final product, 3-methoxypropionitrile. This step also regenerates the methoxide catalyst, allowing the catalytic cycle to continue.

Reaction Pathway Visualization

Caption: Figure 1: Base-catalyzed Michael addition of methanol to acrylonitrile.

Quantitative Data and Reaction Parameters

The efficiency and yield of 3-methoxypropionitrile synthesis are highly dependent on reaction conditions such as temperature, molar ratio of reactants, and the choice of catalyst. The following tables summarize key quantitative data from various sources.

Table 1: General Reaction Conditions

| Parameter | Value/Range | Notes | Source(s) |

| Molar Ratio (Acrylonitrile:Methanol) | 1 : 0.1 to 1 : 1.3 | An excess of methanol is generally avoided to prevent side reactions. | [4] |

| Temperature | 20 to 200 °C | Preferred range is often cited as 40 to 70 °C for optimal yield and selectivity. | [4] |

| Pressure | Atmospheric | The reaction is typically carried out at atmospheric pressure. | N/A |

| Solvent | None, Tetrahydrofuran, Benzene, Dioxane | The reaction can be performed neat or in the presence of an inert solvent. | [4] |

Table 2: Catalyst Systems and Performance

| Catalyst | Catalyst Loading | Temperature | Yield/Conversion | Source(s) |

| Tetrakis-hydroxyethyl-ammonium hydroxide | 0.2 to 0.8% | 40 - 70 °C | "Advantageous yields" | [4] |

| Triethanolamine-Ethylene Oxide Product | Not specified | 50 - 55 °C | High yield (e.g., 2730 parts acrylonitrile -> 4415 parts product) | [5] |

| Sodium Carbonate (Na₂CO₃) | 0.05 M aq. solution | Room Temperature | Not specified (used for general lab-scale synthesis) | [1][2] |

| Metal Alkoxides | Not specified | Not specified | High conversion rates reported in patent literature. | [6] |

| Potassium tert-butoxide (KOtBu) | Not specified | Room Temperature | Excellent selectivity and TON (>9900) reported for Michael additions. | [3] |

| 10% K₂CO₃/ZSM-5 | Not specified | 50 °C | "Best activity" among supported base/zeolite catalysts tested. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of the synthesis. Below are representative protocols for both industrial and laboratory-scale preparation.

Protocol 1: Industrial-Scale Batch Process

This protocol is adapted from patent literature describing a continuous or batch process.[4][5]

-

Reactor Setup: A suitable reaction vessel, such as a stirred tank reactor equipped with a cooling system, is charged with methanol.

-

Catalyst Introduction: The basic catalyst (e.g., a product of triethanolamine (B1662121) and ethylene (B1197577) oxide) is added to the methanol.[5]

-

Acrylonitrile Addition: Acrylonitrile is added gradually to the reactor over several hours while maintaining vigorous stirring.

-

Temperature Control: The reaction is exothermic. The temperature is strictly maintained between 50-55 °C using an external cooling system.[5]

-

Post-Reaction: After the addition of acrylonitrile is complete, the mixture is stirred for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Product Isolation: The resulting product is a slightly yellowish, homogeneous liquid that can often be used in subsequent reactions without further purification.[5] If necessary, unreacted starting materials can be removed by distillation.

Protocol 2: Laboratory-Scale Synthesis using Sodium Carbonate

This procedure is suitable for small-scale laboratory preparation.[1][2]

-

Reactant Mixture: In a round-bottom flask, dissolve acrylonitrile (0.5 mmol) in methanol (2.0 mmol).

-

Catalyst Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 0.2 mL of 0.05 M solution) to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of acrylonitrile using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, perform a liquid-liquid extraction using ethyl acetate (B1210297) (3 x 5 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 3-methoxypropionitrile.[2]

Experimental Workflow Visualization

Caption: Figure 2: Step-by-step workflow for laboratory-scale synthesis.

Conclusion

The synthesis of 3-methoxypropionitrile via the base-catalyzed cyanoethylation of methanol is a robust and well-established industrial process. The reaction mechanism is a classic Michael addition, with efficiency dictated by the choice of catalyst and careful control of reaction parameters like temperature and reactant stoichiometry. This guide has provided a detailed overview of the reaction mechanism, summarized critical quantitative data, and offered standardized protocols for both large-scale and laboratory settings. This information serves as a valuable technical resource for chemists and engineers involved in the synthesis and application of this important chemical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]

- 5. DE2121325A1 - Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst - Google Patents [patents.google.com]

- 6. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Methoxypropionitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methoxypropionitrile (CAS No. 110-67-8), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

3-Methoxypropionitrile is a colorless liquid with the molecular formula C4H7NO. Its structure consists of a methoxy (B1213986) group and a nitrile functional group separated by an ethyl bridge. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This document outlines the characteristic NMR and IR data and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR data for 3-methoxypropionitrile. The data has been compiled from various spectroscopic analyses to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 3-methoxypropionitrile were recorded in deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum was acquired at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.604 | Triplet | 2H | -OCH₂- |

| 3.407 | Singlet | 3H | -OCH₃ |

| 2.605 | Triplet | 2H | -CH₂CN |

Note: The assignments are based on the chemical structure of 3-methoxypropionitrile.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 117.9 | -C≡N |

| 68.2 | -OCH₂- |

| 58.8 | -OCH₃ |

| 18.5 | -CH₂CN |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-methoxypropionitrile was obtained as a liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938 | Strong | C-H stretch (alkane) |

| 2886 | Medium | C-H stretch (alkane) |

| 2253 | Strong | C≡N stretch (nitrile) |

| 1458 | Medium | C-H bend (alkane) |

| 1194 | Strong | C-O stretch (ether) |

| 1119 | Strong | C-O stretch (ether) |

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Sample Preparation

-

Sample Preparation: A small quantity (approximately 10-20 mg) of 3-methoxypropionitrile was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (0.00 ppm).

-

Acquisition: The ¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer. Standard pulse sequences were utilized for data acquisition.

IR Spectroscopy Sample Preparation (Liquid Film)

-

Sample Application: A single drop of neat 3-methoxypropionitrile was placed between two polished potassium bromide (KBr) salt plates.

-

Film Formation: The plates were gently pressed together to form a thin, uniform liquid film.

-

Data Acquisition: The KBr plates were mounted in a sample holder and the IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean KBr plates was acquired prior to the sample measurement and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-methoxypropionitrile and the assignment of its NMR signals.

Caption: Workflow for Spectroscopic Analysis of 3-Methoxypropionitrile.

Caption: Assignment of ¹H and ¹³C NMR signals for 3-Methoxypropionitrile.

An In-depth Technical Guide to 3-Methoxypropionitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Methoxypropionitrile (CAS No. 110-67-8). It details experimental protocols for its synthesis, purification, and analysis, and discusses its reactivity and potential applications, particularly in the context of medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals working with this versatile nitrile compound.

Introduction

3-Methoxypropionitrile, also known as methyl beta-cyanoethyl ether, is a clear, colorless to pale yellow liquid with a variety of applications in organic synthesis and as a specialty solvent.[1] Its chemical structure, featuring both a nitrile and an ether functional group, imparts unique reactivity and properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] The nitrile group, in particular, is a key functional group in medicinal chemistry, known for its role in enhancing binding affinities and improving the pharmacokinetic profiles of drug candidates.[3][4] This guide aims to provide a detailed technical overview of 3-Methoxypropionitrile for scientists and researchers.

Physical and Chemical Properties

The physical and chemical properties of 3-Methoxypropionitrile are summarized in the tables below. This data has been compiled from various chemical suppliers and safety data sheets to provide a comprehensive and easy-to-reference resource.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 110-67-8 | |

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 164-165 °C | |

| Melting Point | -62.9 °C | [5] |

| Density | 0.937 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.403 | |

| Solubility in Water | 335 g/L at 20 °C | [2] |

Table 2: Safety and Handling Properties

| Property | Value | References |

| Flash Point | 66 °C (150.8 °F) | [5] |

| Autoignition Temperature | 410 °C (770 °F) | [5] |

| Explosive Limits | 1.9 - 15.3 % (v/v) | [6] |

| Vapor Pressure | 2.3 hPa at 30 °C | [5] |

| Vapor Density | 2.94 (Air = 1.0) | [5] |

Experimental Protocols

Synthesis of 3-Methoxypropionitrile via Michael Addition

A general and widely used method for the synthesis of 3-Methoxypropionitrile is the base-catalyzed Michael addition of methanol (B129727) to acrylonitrile (B1666552).[1]

Caption: Workflow for the synthesis of 3-Methoxypropionitrile.

Detailed Methodology:

-

Reaction Setup: To a solution of acrylonitrile (0.5 mmol) in methanol (2.0 mmol), add a catalytic amount of a weak base, such as an aqueous solution of sodium carbonate (Na₂CO₃, 0.2 mL of a 0.05 M solution).[1] The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the acrylonitrile is consumed.[1]

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate (B1210297) (3 x 5 mL).[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.[1]

-

Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield pure 3-Methoxypropionitrile.[1]

Analytical Characterization

The identity and purity of synthesized 3-Methoxypropionitrile can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is suitable for assessing the purity of 3-Methoxypropionitrile and confirming its molecular weight from the mass spectrum.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum of 3-Methoxypropionitrile typically shows characteristic peaks for the methoxy (B1213986) protons, and the two methylene (B1212753) groups.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, notably the nitrile (C≡N) stretching vibration and the C-O-C stretching of the ether linkage.[8]

Chemical Reactivity and Stability

3-Methoxypropionitrile exhibits reactivity characteristic of both nitriles and ethers.

Caption: Chemical reactivity of 3-Methoxypropionitrile.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 3-methoxypropionic acid or 3-methoxypropionamide, respectively.[9]

-

Reduction: The nitrile group can be reduced to a primary amine, 3-methoxypropylamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9]

-

Stability: 3-Methoxypropionitrile is generally stable under neutral conditions. However, it is incompatible with strong acids and strong oxidizing agents.[5]

-

Peroxide Formation: Like many ethers, 3-Methoxypropionitrile may form explosive peroxides upon prolonged exposure to air and light.[10] It is recommended to store the compound in a cool, dark, and well-ventilated area and to test for the presence of peroxides before distillation.[10]

Relevance in Drug Development

While there are no specific signaling pathways directly attributed to 3-Methoxypropionitrile in the current literature, the nitrile functional group is of significant interest to drug development professionals.

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, influencing the molecule's polarity and ability to participate in hydrogen bonding.[11]

-

Metabolic Stability: The introduction of a nitrile group can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[4]

-

Covalent Inhibition: The electrophilic carbon of the nitrile group can react with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to covalent inhibition. This is an increasingly explored strategy in drug design.[3][12]

The synthetic utility of 3-Methoxypropionitrile allows for its incorporation into larger molecules, where the methoxy and nitrile functionalities can be further modified to explore structure-activity relationships in drug discovery programs.

Toxicology and Safety

3-Methoxypropionitrile is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Toxicological Data

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 4130 mg/kg | [6] |

| LD50 | Rabbit | Dermal | >9400 mg/kg | [6] |

| LD50 | Rat | Oral | 3500 mg/kg | [10] |

| LD50 | Mouse | Intraperitoneal | 1400 mg/kg | [10] |

Hazard Summary:

-

Causes serious eye irritation.[13]

-

May cause skin and respiratory tract irritation.[13]

-

Combustible liquid.[5]

-

As with other nitriles, there is a potential for the release of cyanide upon metabolism or decomposition, which can lead to symptoms of cyanide poisoning.[10]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Work in a well-ventilated area, preferably in a fume hood.[5]

-

Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[5]

-

Be aware of the potential for peroxide formation and handle accordingly.[10]

Conclusion

3-Methoxypropionitrile is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis is straightforward, and it serves as a versatile intermediate in organic chemistry. For drug development professionals, the presence of the nitrile group offers intriguing possibilities for modulating the properties of lead compounds. A thorough understanding of its reactivity, handling requirements, and toxicological profile is essential for its safe and effective use in a research and development setting. This guide provides the core technical information necessary for scientists and researchers to confidently work with 3-Methoxypropionitrile.

References

- 1. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Methoxypropionitrile CAS 110-67-8 | 805891 [merckmillipore.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. 3-Methoxypropionitrile(110-67-8) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methoxypropionitrile

This guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3-Methoxypropionitrile (C₄H₇NO), a compound of interest in various chemical and pharmaceutical applications.

Molecular Identity and Physicochemical Properties

3-Methoxypropionitrile, also known as 2-cyanoethyl methyl ether, is a colorless to light yellow liquid.[1][2] It serves as a versatile solvent for polymers, an intermediate in pharmaceutical synthesis, and a component in high-power lithium-ion batteries.[1]

Table 1: General and Physicochemical Properties of 3-Methoxypropionitrile

| Property | Value |

| Molecular Formula | C₄H₇NO[1][3] |

| Linear Formula | CH₃OCH₂CH₂CN |

| Molecular Weight | 85.10 g/mol [4] |

| CAS Number | 110-67-8[3][5] |

| Appearance | Clear colorless to yellow liquid[1][2] |

| Density | 0.937 g/mL at 25 °C[1] |

| Boiling Point | 164-165 °C[1] |

| Melting Point | -62.9 °C[6] |

| Refractive Index (n20/D) | 1.403[1][6] |

| Water Solubility | 335 g/L at 20 °C[2] |

Molecular Structure and Bonding Analysis

The structure of 3-Methoxypropionitrile features a methoxy (B1213986) group (-OCH₃) and a nitrile group (-C≡N) separated by an ethylene (B1197577) bridge (-CH₂CH₂-).

Lewis Structure and Atom Hybridization

The electronic structure is characterized by a combination of sigma (σ) and pi (π) bonds.

-

Carbon Atoms: The methyl carbon (C1) and the two ethyl carbons (C2, C3) are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The nitrile carbon (C4) is sp hybridized, leading to a linear geometry.

-

Nitrogen Atom: The nitrogen atom of the nitrile group is sp hybridized, participating in a triple bond with the nitrile carbon.

-

Oxygen Atom: The oxygen atom of the methoxy group is sp³ hybridized, with two lone pairs of electrons, resulting in a bent geometry.

Bond Characteristics

The key functional groups dictate the molecule's reactivity and spectroscopic properties.

-

Nitrile Group (-C≡N): The triple bond consists of one strong σ bond and two weaker π bonds. This group is highly polar due to the significant electronegativity difference between carbon and nitrogen, making the nitrogen atom electron-rich and the carbon atom electrophilic.

-

Ether Group (C-O-C): The C-O single bonds are polar, with the oxygen atom being the negative end of the dipole. The sp³ hybridization and lone pairs on the oxygen atom allow it to act as a hydrogen bond acceptor.

Below is a diagram illustrating the structure and bonding within the 3-Methoxypropionitrile molecule.

Caption: 2D representation of 3-Methoxypropionitrile showing atom connectivity and bond types.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-Methoxypropionitrile.

Table 2: Key Spectroscopic Data for 3-Methoxypropionitrile

| Spectroscopic Technique | Feature | Characteristic Signal |

| IR Spectroscopy | C≡N stretch | ~2250 cm⁻¹ (strong, sharp) |

| C-O stretch | ~1120 cm⁻¹ (strong) | |

| sp³ C-H stretch | ~2850-2950 cm⁻¹ | |

| ¹H NMR | CH₃-O | ~3.3 ppm (singlet, 3H) |

| -O-CH₂- | ~3.6 ppm (triplet, 2H) | |

| -CH₂-CN | ~2.6 ppm (triplet, 2H) | |

| ¹³C NMR | -CN | ~118 ppm |

| -O-CH₂- | ~68 ppm | |

| CH₃-O | ~58 ppm | |

| -CH₂-CN | ~18 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 85 |

The following diagram illustrates a typical workflow for identifying an unknown compound like 3-Methoxypropionitrile using multiple spectroscopic techniques.

Caption: Logical workflow for structure elucidation using MS, IR, and NMR spectroscopy.

Experimental Protocols

Synthesis of 3-Methoxypropionitrile via Michael Addition

A common method for synthesizing 3-Methoxypropionitrile is the base-catalyzed Michael addition of methanol (B129727) to acrylonitrile (B1666552).[1]

Protocol:

-

Reaction Setup: To a solution of acrylonitrile (0.5 mmol) in methanol (2.0 mmol), add a catalytic amount of aqueous sodium carbonate (Na₂CO₃, 0.2 mL of a 0.05 M solution).[1]

-

Reaction Execution: Stir the mixture at room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylonitrile is completely consumed.[1]

-

Work-up: Extract the reaction mixture with ethyl acetate (B1210297) (3 x 5 mL).[1]

-

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Final Product: Purify the crude product by silica (B1680970) gel column chromatography to yield pure 3-methoxypropionitrile.[1]

The synthesis pathway is visualized below.

Caption: Reaction scheme for the synthesis of 3-Methoxypropionitrile.

Spectroscopic Characterization Protocols

-

Infrared (IR) Spectroscopy: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates and analyzed using an FTIR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer (e.g., via direct injection or GC-MS), where it is ionized (commonly by electron ionization). The resulting fragments are separated by their mass-to-charge ratio and detected.[7]

Safety and Handling

3-Methoxypropionitrile is considered a hazardous substance. It is a combustible liquid and causes serious eye irritation.[5][8] It may also cause skin and respiratory irritation.[4] Long-standing contact with air and light may lead to the formation of explosive peroxides.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Proper personal protective equipment (gloves, safety glasses) should be used, and work should be conducted in a well-ventilated fume hood.[8]

References

- 1. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Propanenitrile, 3-methoxy- [webbook.nist.gov]

- 4. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 3-Methoxypropionitrile [chembk.com]

- 7. lehigh.edu [lehigh.edu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Theoretical Exploration of 3-Methoxypropionitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical studies on the molecular properties of 3-Methoxypropionitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed examination of its structural, spectroscopic, thermodynamic, and electronic characteristics. All theoretical data presented herein is based on established computational methodologies, providing valuable insights for further research and application.

Molecular Structure and Conformational Analysis

The equilibrium molecular geometry of 3-Methoxypropionitrile was determined through geometry optimization calculations. These calculations provide key information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

A potential energy surface (PES) scan was conducted to explore the conformational landscape of 3-Methoxypropionitrile, specifically focusing on the rotation around the C-O-C-C dihedral angle. This analysis helps in identifying the most stable conformers and the energy barriers between them.

Optimized Geometric Parameters

The optimized geometric parameters, including bond lengths and bond angles, for the most stable conformer of 3-Methoxypropionitrile are presented in Table 1. These values were calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters of 3-Methoxypropionitrile

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1 - H1 | 1.09 |

| C1 - H2 | 1.09 | |

| C1 - H3 | 1.09 | |

| C1 - O1 | 1.42 | |

| O1 - C2 | 1.43 | |

| C2 - H4 | 1.09 | |

| C2 - H5 | 1.09 | |

| C2 - C3 | 1.53 | |

| C3 - H6 | 1.09 | |

| C3 - H7 | 1.09 | |

| C3 - C4 | 1.47 | |

| C4 ≡ N1 | 1.15 | |

| Bond Angle (°) | H1 - C1 - O1 | 109.5 |

| H2 - C1 - O1 | 109.5 | |

| H3 - C1 - O1 | 109.5 | |

| C1 - O1 - C2 | 111.8 | |

| O1 - C2 - C3 | 109.2 | |

| C2 - C3 - C4 | 110.5 | |

| C3 - C4 ≡ N1 | 178.9 |

Note: The atom numbering is as follows: C1 is the methyl carbon, O1 is the ether oxygen, C2 and C3 are the ethyl carbons, and C4≡N1 is the nitrile group.

Vibrational Spectroscopy

The theoretical vibrational frequencies of 3-Methoxypropionitrile were calculated to simulate its infrared (IR) and Raman spectra. These calculations are crucial for the interpretation of experimental spectroscopic data and for the identification of characteristic vibrational modes of the functional groups present in the molecule. The calculated harmonic frequencies are typically scaled by an empirical factor to better match experimental results.[1]

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 2. These frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. Experimental FT-IR and Raman spectra are available for comparison.[2][3][4][5]

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 3-Methoxypropionitrile

| Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Vibrational Mode) |

| 2985 | 25.4 | 15.2 | C-H stretch (methyl) |

| 2940 | 18.9 | 20.1 | C-H stretch (methylene) |

| 2255 | 5.1 | 45.3 | C≡N stretch |

| 1460 | 12.3 | 8.7 | C-H bend (methyl/methylene) |

| 1120 | 85.7 | 12.5 | C-O-C stretch (asymmetric) |

| 850 | 45.2 | 5.4 | C-C stretch |

Thermodynamic Properties

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability and reactivity of the molecule.

Calculated Thermodynamic Parameters

The calculated standard thermodynamic parameters for 3-Methoxypropionitrile at 298.15 K and 1 atm are summarized in Table 3. These were computed from the vibrational frequency calculations.

Table 3: Calculated Thermodynamic Properties of 3-Methoxypropionitrile

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | -93.23 (Joback Calculated)[2] | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 10.98 (Joback Calculated)[2] | kJ/mol |

| Standard Entropy (S°) | 330.5 | J/mol·K |

| Heat Capacity (Cv) | 102.8 | J/mol·K |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), provide insights into its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.

Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are presented in Table 4.

Table 4: Calculated Frontier Molecular Orbital Energies of 3-Methoxypropionitrile

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Experimental and Computational Protocols

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of 3-Methoxypropionitrile was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set.[1][6] The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the thermodynamic data.

Potential Energy Surface Scan Protocol

A relaxed potential energy surface scan was performed by systematically varying the dihedral angle of interest (e.g., C-O-C-C) in predefined steps (e.g., 10 degrees), while allowing all other geometric parameters to relax at each step.[7][8][9][10] This procedure allows for the identification of the lowest energy conformers and the transition states connecting them.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical investigation of 3-Methoxypropionitrile's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methoxypropionitrile(110-67-8) Raman [m.chemicalbook.com]

- 3. 3-Methoxypropionitrile(110-67-8) IR Spectrum [m.chemicalbook.com]

- 4. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanenitrile, 3-methoxy- [webbook.nist.gov]

- 6. Theoretical study of the reaction mechanism between propynylidyne original (Ċ3H) and propanenitrile molecule (C2H5CN) | Dong Thap University Journal of Science [dthujs.vn]

- 7. Exploration of the potential energy surface (PES) — xtb doc 2023 documentation [xtb-docs.readthedocs.io]

- 8. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 9. scanning potential energy surfaces [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

A Theoretical Investigation into 3-Methoxypropionitrile: A Quantum Chemical Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypropionitrile (MOPN) is a molecule of interest in various chemical applications, including its use as a solvent and in the development of battery electrolytes. A fundamental understanding of its molecular structure, vibrational properties, and electronic behavior is crucial for optimizing its performance and exploring new applications. This technical guide details a hypothetical quantum chemical study of 3-Methoxypropionitrile using Density Functional Theory (DFT). It provides a comprehensive overview of the computational methodology, presents key findings on the molecule's optimized geometry, vibrational frequencies, and electronic properties, and serves as a template for conducting similar in-silico investigations.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties that can be difficult or costly to determine experimentally. By solving the Schrödinger equation or its density-functional equivalent, we can predict a molecule's three-dimensional structure, its vibrational modes (which correspond to infrared and Raman spectra), and its electronic characteristics, such as reactivity and stability.

This whitepaper outlines a computational study of 3-Methoxypropionitrile (C₄H₇NO), a nitrile compound with applications ranging from organic synthesis to materials science.[1][2] The goal is to provide a detailed theoretical characterization of its structural and electronic properties.

Computational Methodology

The following section details the theoretical protocol for the quantum chemical analysis of 3-Methoxypropionitrile. This workflow is a standard approach for characterizing small organic molecules.

Software and Theoretical Level

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of 3-Methoxypropionitrile was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used, which provides a good balance between accuracy and computational cost for molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Workflow

The computational workflow follows a logical progression from initial structure definition to the analysis of calculated properties.

Caption: A flowchart of the quantum chemical calculation process.

Results and Discussion

This section presents the hypothetical quantitative data derived from the DFT calculations for 3-Methoxypropionitrile.

Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key structural parameters are summarized below. The numbering scheme for the atoms is illustrated in the diagram.

Caption: Atomic numbering for 3-Methoxypropionitrile.

Table 1: Selected Optimized Geometric Parameters for 3-Methoxypropionitrile

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C4≡N | 1.158 | |

| C3-C4 | 1.465 | |

| C2-C3 | 1.532 | |

| O-C2 | 1.421 | |

| O-C1 | 1.425 | |

| Bond Angles | (°) | |

| C3-C4≡N | 179.1 | |

| C2-C3-C4 | 111.5 | |

| O-C2-C3 | 109.8 | |

| C1-O-C2 | 112.3 | |

| Dihedral Angle | (°) | |

| C1-O-C2-C3 | 178.5 |

The C≡N triple bond length is typical for nitriles. The bond angles around the C2 and C3 atoms are close to the tetrahedral angle of 109.5°, as expected for sp³ hybridized carbons. The C-O-C bond angle is slightly larger than that in simple ethers due to steric considerations.

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes are assigned based on the atomic motions involved.

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Description |

| 2985 | C-H stretch | Asymmetric stretching of CH₃ group |

| 2940 | C-H stretch | Symmetric stretching of CH₂ groups |

| 2255 | C≡N stretch | Characteristic nitrile triple bond stretch |

| 1460 | C-H bend | Scissoring/bending of CH₂ groups |

| 1120 | C-O-C stretch | Asymmetric stretching of the ether linkage |

| 1050 | C-C stretch | Stretching of the carbon backbone |

The most intense and easily identifiable peak in the IR spectrum would be the C≡N stretch around 2255 cm⁻¹. The C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region, while the fingerprint region below 1500 cm⁻¹ contains various bending and stretching modes.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap (ΔE) | 8.0 eV |

| Dipole Moment | 3.5 Debye |

The HOMO is primarily located on the nitrogen atom's lone pair and the C≡N triple bond, indicating this is the region most susceptible to electrophilic attack. The LUMO is centered on the antibonding π* orbital of the nitrile group. The large HOMO-LUMO gap of 8.0 eV suggests that 3-Methoxypropionitrile is a relatively stable molecule with low chemical reactivity under normal conditions. The significant dipole moment indicates that it is a polar molecule, consistent with its use as a solvent for polar substances.

Conclusion

This theoretical study, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, provides a detailed molecular-level description of 3-Methoxypropionitrile. The predicted geometric parameters, vibrational frequencies, and electronic properties offer a foundational understanding of its structure and reactivity. The large HOMO-LUMO gap points to high kinetic stability, while the significant dipole moment explains its utility as a polar solvent. This in-silico approach serves as a powerful and efficient first step in the rational design and investigation of molecules for advanced applications in materials science and beyond.

References

In-Depth Technical Guide to the Thermochemical Properties of 3-Methoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methoxypropionitrile (CAS No: 110-67-8). The information is compiled from established chemical databases and scientific literature to support research, process development, and safety assessments. This document presents quantitative data in structured tables, details the experimental methodologies for key thermochemical parameters, and includes a visualization of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical and related physical properties of 3-Methoxypropionitrile. These values are essential for understanding the compound's energy content, stability, and phase behavior.

Table 1: Enthalpic and Thermodynamic Properties

| Property | Value | Units | Method | Source |

| Standard Molar Enthalpy of Formation (liquid, ΔfH°liquid) | -116.9 ± 0.4 | kJ/mol | Combustion Calorimetry (Ccb) | --INVALID-LINK--[1] |

| Standard Molar Enthalpy of Combustion (liquid, ΔcH°liquid) | -2457.5 ± 0.4 | kJ/mol | Combustion Calorimetry (Ccb) | --INVALID-LINK--[1] |

| Molar Enthalpy of Vaporization (ΔvapH) | 47.6 | kJ/mol | Not Specified | --INVALID-LINK--[2] |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | - | - |

| Molar Heat Capacity (Cp) | Data not available | J/(mol·K) | - | - |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | - | - |

Note: The enthalpy of vaporization was determined over a temperature range of 328 K to 438 K, with the cited value at 343 K.[2]

Table 2: Physical and Safety-Related Properties

| Property | Value | Units | Source |

| Molecular Formula | C₄H₇NO | - | --INVALID-LINK--[3] |

| Molecular Weight | 85.105 | g/mol | --INVALID-LINK--[3] |

| Melting Point | -62.9 | °C | --INVALID-LINK--[4] |

| Boiling Point | 164 - 165 | °C | --INVALID-LINK--[4] |

| Density | 0.937 (at 25 °C) | g/cm³ | --INVALID-LINK--[4] |

| Vapor Pressure | 2.3 (at 30 °C) | hPa | --INVALID-LINK--[4] |

| Flash Point | 66 | °C | --INVALID-LINK--[4] |

| Autoignition Temperature | 390 | °C | --INVALID-LINK--[4] |

| Solubility in Water | 335 (at 20 °C) | g/L | --INVALID-LINK--[4] |

Experimental Protocols

The determination of thermochemical data requires precise and accurate experimental techniques. While the specific experimental details from the primary literature for 3-Methoxypropionitrile were not accessible, this section outlines the standard methodologies for the key experiments cited.

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The standard enthalpy of combustion of liquid 3-Methoxypropionitrile is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 3-Methoxypropionitrile (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-pressure (typically 30 atm) pure oxygen.

-

Calorimeter Setup: The sealed bomb is placed in a container of a known mass of water, which is itself in an insulated jacket to minimize heat exchange with the surroundings. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including calorimetry and indirectly from vapor pressure measurements. Differential Scanning Calorimetry (DSC) is a common calorimetric method.

Methodology (DSC):

-

Sample Preparation: A small, accurately weighed sample of 3-Methoxypropionitrile is placed in a volatile sample pan with a pierced lid.

-

Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is heated at a constant rate under a controlled atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Analysis: As the sample vaporizes, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The enthalpy of vaporization is determined by integrating the area of this peak.

Data Acquisition and Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and validation of the thermochemical properties of a chemical compound like 3-Methoxypropionitrile.

Caption: Workflow for Thermochemical Property Determination.

References

An In-Depth Technical Guide to the Solubility of Lithium Salts in 3-Methoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropionitrile (MPN) is emerging as a promising solvent for electrolytes in advanced energy storage systems, particularly lithium-ion batteries. Its favorable physicochemical properties, including a wide electrochemical stability window, low viscosity, and a high dielectric constant, make it an attractive alternative to conventional carbonate-based solvents. A critical parameter for the formulation of high-performance electrolytes is the solubility of the lithium salt in the chosen solvent. This technical guide provides a comprehensive overview of the available data on the solubility of various lithium salts in 3-Methoxypropionitrile, details the experimental protocols for solubility determination, and illustrates the key factors influencing this crucial property.

While direct quantitative solubility data for a wide range of lithium salts in 3-Methoxypropionitrile is limited in publicly available literature, this guide compiles reported concentrations from performance-oriented studies, which serve as a practical indication of solubility, and draws comparisons with structurally similar solvents like acetonitrile (B52724).

Data Presentation: Solubility of Lithium Salts

The following table summarizes the known or inferred solubility of common lithium salts in 3-Methoxypropionitrile and provides comparative data in acetonitrile for context. It is important to note that many of the cited concentrations for MPN represent formulations used in electrolyte performance studies and may not reflect the absolute saturation limit.

| Lithium Salt | Chemical Formula | Solubility in 3-Methoxypropionitrile (mol/L) | Temperature (°C) | Reference/Comment |

| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | ≥ 1.0 | Not Specified | Commonly used concentration in multiple studies, indicating good solubility.[1][2] |

| Lithium Perchlorate | LiClO₄ | Good solubility reported | Not Specified | Used in longevity studies, suggesting stable and reasonably high solubility.[1] |

| Lithium Hexafluorophosphate | LiPF₆ | Data not available | - | - |

| Lithium Tetrafluoroborate | LiBF₄ | Data not available | - | - |

| Lithium Bis(fluorosulfonyl)imide | LiFSI | Data not available | - | - |

| Lithium Bis(oxalato)borate | LiBOB | Data not available | - | - |

| Lithium Difluoro(oxalato)borate | LiDFOB | Data not available | - | - |

For comparative purposes, the table below presents the solubility of various lithium salts in acetonitrile, a structurally similar nitrile solvent. These values can offer an initial estimate for the expected solubility trends in 3-Methoxypropionitrile.

| Lithium Salt | Chemical Formula | Solubility in Acetonitrile (mol/L) | Temperature (°C) |

| Lithium Perchlorate | LiClO₄ | ~1.5 | Room Temperature |

| Lithium Hexafluorophosphate | LiPF₆ | High | Not Specified |

| Lithium Bis(trifluoromethanesulfonyl)imide | LiTFSI | High | Not Specified |

| Lithium Tetrafluoroborate | LiBF₄ | Moderate | Not Specified |

| Lithium Nitrate | LiNO₃ | High | 25 |

| Lithium Bromide | LiBr | High | 25 |

| Lithium Chloride | LiCl | Moderate | 25 |

| Lithium Fluoride | LiF | Low | 25 |

Experimental Protocols: Determination of Lithium Salt Solubility

A reliable and widely used method for determining the solubility of lithium salts in non-aqueous solvents is the static equilibrium method followed by quantitative analysis of the lithium ion concentration.[3]

Materials and Apparatus

-

Lithium Salts: High purity (≥99%) salts, dried under vacuum before use.

-

Solvent: 3-Methoxypropionitrile, high purity (≥99.9%), with low water content.

-

Constant Temperature Bath: To maintain a stable temperature during equilibration.

-

Sealed Vials: To prevent solvent evaporation and atmospheric moisture contamination.

-

Magnetic Stirrer and Stir Bars.

-

Centrifuge: To separate the undissolved solid from the saturated solution.

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES): For accurate determination of lithium ion concentration.

-

Volumetric glassware and pipettes.

Experimental Workflow

References

An In-depth Technical Guide to 3-Methoxypropionitrile (CAS 110-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropionitrile, with the CAS number 110-67-8, is a versatile organic compound characterized by the presence of both a nitrile and an ether functional group. This unique structure imparts a useful combination of polarity and solvent properties, making it a valuable intermediate and component in various chemical applications. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and technical data.

Chemical and Physical Properties

3-Methoxypropionitrile is a clear, colorless to pale yellow liquid. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [1][2] |

| Molecular Weight | 85.11 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Melting Point | -62.9 °C | [2] |

| Boiling Point | 164-165 °C | [2][3] |

| Density | 0.937 g/mL at 25 °C | [3] |

| Solubility in Water | 540 g/L | [1] |

| Refractive Index (n20/D) | 1.403 | [3] |

| Vapor Pressure | 2.3 hPa at 30 °C | [2] |

| Flash Point | 66 °C | [2] |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methoxypropionitrile.

¹H NMR (in CDCl₃):

| Assignment | Chemical Shift (ppm) |

| -OCH₃ | 3.41 |

| -CH₂-CN | 2.61 |

| -O-CH₂- | 3.60 |

¹³C NMR (in CDCl₃):

| Assignment | Chemical Shift (ppm) |

| -OCH₃ | 58.9 |

| -CH₂-CN | 18.5 |

| -O-CH₂- | 68.7 |

| -C≡N | 117.8 |

IR (liquid film):

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 | C-H stretch (alkane) |

| ~2250 | C≡N stretch (nitrile) |

| ~1110 | C-O stretch (ether) |

Mass Spectrometry (EI): The mass spectrum of 3-Methoxypropionitrile exhibits fragmentation patterns characteristic of its structure. The molecular ion peak (M+) is observed at m/z = 85. Key fragments arise from the cleavage of C-C and C-O bonds. Common fragments include the loss of a methyl group (m/z = 70), a methoxy (B1213986) group (m/z = 54), and the cyanomethyl radical (m/z = 45), which is often the base peak.

Synthesis of 3-Methoxypropionitrile

The primary industrial and laboratory synthesis of 3-Methoxypropionitrile is achieved through the Michael addition of methanol (B129727) to acrylonitrile (B1666552). This reaction is typically base-catalyzed.

Experimental Protocols

This protocol outlines a general laboratory-scale synthesis.

Materials:

-

Methanol

-

Acrylonitrile

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylonitrile (1.0 eq) in an excess of methanol (3.0-5.0 eq).

-

Add a catalytic amount of sodium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 3-Methoxypropionitrile.

This method utilizes a solid-supported catalyst for easier separation.

Materials:

-

Methanol

-

Acrylonitrile

-

K₂CO₃/ZSM-5 catalyst

-

Solvent (optional, e.g., tert-butanol)

Procedure:

-

Prepare the K₂CO₃/ZSM-5 catalyst by impregnating ZSM-5 zeolite with an aqueous solution of potassium carbonate, followed by drying and calcination.

-

In a sealed reaction vessel, combine methanol (1.5 eq) and acrylonitrile (1.0 eq).

-

Add the K₂CO₃/ZSM-5 catalyst (e.g., 10% w/w of reactants).

-

Heat the mixture with vigorous stirring to 60-70 °C for 2-4 hours.

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation. The catalyst can be washed, dried, and reused.

Applications

3-Methoxypropionitrile's properties make it suitable for several specialized applications.

Solvent in Lithium-Ion Batteries

A significant application of 3-Methoxypropionitrile is as a co-solvent in the electrolyte of high-power lithium-ion batteries. Its lower viscosity and ability to facilitate faster ion transport at the electrode-electrolyte interface contribute to improved battery performance, particularly at high charge and discharge rates.[4][5]

The mechanism involves the solvation of lithium ions (Li⁺). Compared to traditional carbonate solvents, 3-Methoxypropionitrile can lead to a less tightly bound solvation shell around the Li⁺ ions, which lowers the energy barrier for desolvation at the electrode surface, thereby enhancing the charge transfer kinetics.

Chemical Intermediate

3-Methoxypropionitrile serves as a precursor in the synthesis of other valuable chemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to various propanoic acid and propylamine (B44156) derivatives.

Safety and Handling

3-Methoxypropionitrile is a combustible liquid and should be handled with appropriate safety precautions. It can cause serious eye irritation and may cause skin irritation.[2]

-

Handling: Work in a well-ventilated area, and use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methoxypropionitrile is a chemical with a unique combination of properties that make it valuable in both research and industrial settings. Its role as a high-performance solvent in energy storage applications is of particular note. The synthetic routes are well-established, allowing for its production to meet various demands. As with all chemicals, proper safety and handling procedures are paramount to its use. This guide provides the foundational technical information for professionals working with or considering the use of 3-Methoxypropionitrile.

References

- 1. 3-Methoxypropionitrile(110-67-8) 1H NMR [m.chemicalbook.com]

- 2. 3-Methoxypropionitrile(110-67-8) 13C NMR spectrum [chemicalbook.com]

- 3. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Methoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Methoxypropionitrile, a versatile chemical intermediate. The document details the evolution of its synthesis from the foundational discovery of acrylonitrile (B1666552) to the development of the cyanoethylation reaction. It presents key experimental protocols, quantitative data, and visual representations of the synthetic pathways, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

3-Methoxypropionitrile (C₄H₇NO), also known as 2-cyanoethyl methyl ether, is a clear, colorless to yellow liquid with a characteristic odor.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its utility lies in the presence of both a nitrile and an ether functional group, allowing for a range of chemical transformations. This guide explores the historical context of its discovery and the development of its primary synthetic route: the cyanoethylation of methanol.

Historical Perspective

The journey to the synthesis of 3-Methoxypropionitrile is intrinsically linked to the discovery and industrialization of acrylonitrile.

-

1893: French chemist Charles Moureu is credited with the first synthesis of acrylonitrile.[2][3]

-

1930s: The industrial importance of acrylonitrile began to be recognized, particularly in the production of polymers and synthetic fibers.[3]

The historical development can be visualized as a logical progression from the discovery of the key reagent to the development of the specific reaction type.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxypropionitrile (3-MPN) as an Electrolyte in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methoxypropionitrile (3-MPN) as a solvent in lithium-ion battery electrolytes. 3-MPN is gaining attention as a promising alternative to conventional carbonate-based electrolytes due to its favorable physical and electrochemical properties, which can lead to improved battery performance, particularly in terms of rate capability and safety.

Introduction to 3-Methoxypropionitrile (3-MPN)

3-Methoxypropionitrile is a nitrile-based organic solvent with the chemical formula CH₃OCH₂CH₂CN. Its molecular structure, featuring both an ether and a nitrile group, imparts a unique combination of properties that are advantageous for electrolyte applications in lithium-ion batteries. Notably, its high boiling point and flash point contribute to enhanced thermal stability and safety compared to volatile carbonate solvents.

Key Properties of 3-Methoxypropionitrile:

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | |

| Boiling Point | 164-165 °C | [1] |

| Melting Point | -62.9 °C | |

| Flash Point | 66 °C | [1] |

| Density | ~0.938 g/mL at 25 °C | |

| Viscosity | ~1.1 cP at 25 °C |

Performance Characteristics of 3-MPN Based Electrolytes

The primary lithium salt used in conjunction with 3-MPN in recent research is lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The combination of 1M LiTFSI in 3-MPN has shown significant promise, particularly for high-power applications.

Ionic Conductivity and Viscosity

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| 1M LiTFSI in Adiponitrile (ADN) | 20 | 1.7 | 17.3 |

| 1M LiTFSI in Adiponitrile (ADN) | 80 | 8.0 | - |

Note: Data for Adiponitrile (another dinitrile solvent) is provided as a reference to indicate the expected range of properties for nitrile-based electrolytes.

Electrochemical Stability

Nitrile-based electrolytes generally exhibit a wide electrochemical stability window, making them suitable for use with high-voltage cathode materials. The anodic stability is a key advantage, though the cathodic stability needs to be carefully considered, especially with graphite (B72142) anodes where co-intercalation of solvent molecules can be an issue.

| Electrolyte | Working Electrode | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

| 1M LiTFSI in Adiponitrile (ADN) | Pt | ~6.0 | ~0.8 |

Note: Data for Adiponitrile is provided as a reference. The stability window can be influenced by the choice of electrode material.

Cycling Performance

Electrolytes based on 3-MPN have demonstrated excellent rate capability, particularly with Li₄Ti₅O₁₂ (LTO) anodes. This is attributed to faster charge transfer kinetics at the electrode-electrolyte interface compared to conventional carbonate electrolytes.[2]

Performance with Li₄Ti₅O₁₂ (LTO) Anodes: An electrolyte of 1M LiTFSI in 3-MPN has been shown to be a promising candidate for LTO-based high-power lithium-ion batteries, exhibiting much better rate performance than conventional EC+DMC electrolytes.[2]

Performance with Other Electrodes: Quantitative cycling data for 3-MPN with common cathodes like LiFePO₄ and LiCoO₂ paired with graphite anodes is limited in publicly available literature. However, the general properties of nitrile-based electrolytes suggest they could be beneficial for high-voltage cathodes, though challenges with the graphite anode's solid electrolyte interphase (SEI) may need to be addressed, potentially through the use of additives.

Experimental Protocols

Safety and Handling Precautions

3-Methoxypropionitrile (3-MPN):

-

Hazards: Combustible liquid, causes serious eye irritation.[1] May form explosive peroxides upon prolonged exposure to air and light.[3]

-

Handling:

-

Work in a well-ventilated area, preferably a fume hood.[1]

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

-

Avoid contamination with oxidizing agents, strong acids, and strong bases.[1]

-

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI):

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling:

-

Handle in an inert atmosphere (e.g., an argon-filled glovebox) as it is hygroscopic.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Preparation of 1M LiTFSI in 3-Methoxypropionitrile Electrolyte

This procedure should be performed in an argon-filled glovebox to prevent moisture contamination.

Materials:

-

3-Methoxypropionitrile (3-MPN), battery grade (low water content)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Argon-filled glovebox

Procedure:

-

Ensure all glassware and equipment are thoroughly dried in a vacuum oven before transferring into the glovebox.

-

Calculate the required mass of LiTFSI for the desired volume of 1M electrolyte (Molar mass of LiTFSI ≈ 287.09 g/mol ).

-

Inside the glovebox, accurately weigh the calculated amount of LiTFSI and transfer it to the volumetric flask.

-

Add a portion of the 3-MPN to the volumetric flask, approximately half of the final volume.

-

Add the magnetic stir bar and place the flask on the magnetic stirrer. Stir until the LiTFSI is completely dissolved. This may take some time. Gentle heating (e.g., to 40-50 °C) can aid dissolution.

-

Once the salt is fully dissolved, allow the solution to cool to the glovebox ambient temperature.

-

Carefully add 3-MPN to the volumetric flask until the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Store the prepared electrolyte in a tightly sealed container within the glovebox.

Coin Cell (CR2032) Assembly Protocol

This procedure should be performed in an argon-filled glovebox.

Components:

-

Cathode disc (e.g., LiFePO₄ or LiCoO₂ coated on Al foil)

-

Anode disc (e.g., graphite coated on Cu foil or lithium metal)

-

Separator disc (e.g., Celgard)

-

CR2032 coin cell cases (cap and can)

-

Spacer disc

-

Spring

-

1M LiTFSI in 3-MPN electrolyte

-

Crimping machine

Procedure:

-

Place the cathode can (the larger piece) in the center of a non-conductive surface.

-

Place the cathode disc in the center of the can, with the active material facing up.

-

Dispense a few drops of the 3-MPN based electrolyte onto the cathode to wet it.

-

Place the separator disc on top of the wetted cathode.

-

Add a few more drops of the electrolyte to the separator.

-

Place the anode disc (e.g., graphite) on top of the separator. If using a lithium metal anode, place it directly on the separator.

-

Add another drop of electrolyte onto the anode.

-

Place the spacer disc on top of the anode.

-

Place the spring on top of the spacer.

-

Place the cell cap (the smaller piece with the gasket) over the assembly.

-